(2R,5R)-2,5-Dimethylmorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,5R)-2,5-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSYMAMREDJAES-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@@H](CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651691 | |
| Record name | (2R,5R)-2,5-Dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1130061-44-7 | |
| Record name | (2R,5R)-2,5-Dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereoselective Synthesis Methodologies for Enantiopure 2r,5r 2,5 Dimethylmorpholine
Foundational Approaches to the Morpholine (B109124) Ring System
The construction of the morpholine ring is a fundamental process in organic chemistry, with several established strategies. These methods provide the basis for more complex, stereoselective syntheses.
Intramolecular Cyclization Reactions (e.g., from N-tethered alkenols)
One common strategy for forming the morpholine ring is through the intramolecular cyclization of N-tethered alkenols. This approach involves a nitrogen-containing molecule with a tethered alkenyl alcohol functional group. The cyclization is often promoted by a catalyst. For instance, palladium(II) chloride has been used to catalyze the intramolecular cyclization of N-tethered alkenols to produce substituted morpholines in good yields. acs.orgnih.gov This method has been applied to the total synthesis of natural products like (±)-chelonin A. acs.orgnih.gov The reaction proceeds through an oxypalladation process, where the palladium catalyst activates the alkene for nucleophilic attack by the tethered hydroxyl group, leading to the formation of the morpholine ring. acs.org The choice of catalyst and reaction conditions can influence the diastereoselectivity of the cyclization. researchgate.net
Ring Closure of Amino Alcohols and Related Precursors
The ring closure of amino alcohols is another foundational method for synthesizing the morpholine scaffold. sorbonne-universite.fr This typically involves the reaction of a β-amino alcohol with a suitable electrophile to form a precursor that can then undergo intramolecular cyclization. A general approach involves the acylation of a substituted amino alcohol with an α-halo acid chloride to form an amide. sorbonne-universite.frsorbonne-universite.fr This amide intermediate can then be cyclized in the presence of a base, followed by reduction to yield the desired morpholine. sorbonne-universite.frsorbonne-universite.fr The versatility of this method allows for the synthesis of a wide range of substituted morpholines by varying the starting amino alcohol and α-halo acid chloride. sorbonne-universite.fr
Reductive Amination and Etherification Strategies
Reductive amination and etherification strategies offer another pathway to the morpholine ring system. Intramolecular reductive etherification of N-tethered ketoalcohols has been developed for the stereoselective synthesis of C-substituted morpholine derivatives. researchgate.net This method has been successfully applied to the total synthesis of natural products such as (±)-chelonin C. researchgate.net Another approach involves the reductive amination of a diketone, which can lead to the formation of the morpholine ring in a single step. researchgate.net These methods are valuable for creating specific substitution patterns on the morpholine ring with good stereocontrol. researchgate.net
Enantioselective Routes to 2,5-Dimethylmorpholine (B1593661) Isomers
Achieving the specific (2R,5R) stereochemistry in 2,5-dimethylmorpholine requires enantioselective synthetic methods. These routes build upon the foundational approaches but incorporate chiral control elements to ensure the formation of the desired enantiopure product.
Cyclization of Appropriate Precursors under Controlled Stereochemical Conditions
The synthesis of enantiopure (2R,5R)-2,5-dimethylmorpholine can be achieved through the cyclization of carefully chosen chiral precursors. One reported method involves the reaction of (2S)-2-aminopropan-1-ol with chloroacetyl chloride to form a chiral amide intermediate. sorbonne-universite.fr Subsequent intramolecular cyclization and reduction steps yield (3S)-3-methylmorpholine. sorbonne-universite.fr While this example illustrates the principle for a monosubstituted morpholine, the synthesis of the 2,5-dimethyl analogue with syn-diastereoselectivity has been shown to be clean, with the chirality of the final product being controlled by the chirality of the starting amino alcohol. sorbonne-universite.fr A palladium-catalyzed hydroamination reaction has also been utilized as a key step in the stereoselective synthesis of 2,5-disubstituted morpholines from carbamate-protected aziridines. rsc.org
SN2-Type Ring Opening of Activated Aziridines and Azetidines with Chiral Haloalcohols
A highly regio- and stereoselective strategy for the synthesis of nonracemic morpholines involves the SN2-type ring opening of activated aziridines or azetidines with suitable haloalcohols. researchgate.netnih.govacs.org This reaction is typically mediated by a Lewis acid and is followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine intermediate. researchgate.netnih.govacs.org The stereochemistry of the final morpholine product is controlled by the stereochemistry of the starting chiral aziridine (B145994) and the haloalcohol. This method provides a powerful tool for accessing a variety of enantiomerically enriched substituted morpholines. researchgate.netnih.govacs.org A metal-free variation of this approach utilizes an ammonium (B1175870) persulfate salt as an oxidant to facilitate the ring opening of aziridines for reaction with haloalcohols. beilstein-journals.org
Data Tables
Table 1: Examples of Precursors and Methods for Morpholine Synthesis
| Precursor Type | Method | Resulting Morpholine Type | Reference |
| N-tethered alkenol | Intramolecular Cyclization (PdCl₂) | Substituted Morpholines | acs.orgnih.gov |
| Amino alcohol & α-halo acid chloride | Ring Closure | Substituted Morpholines | sorbonne-universite.frsorbonne-universite.fr |
| N-tethered ketoalcohol | Intramolecular Reductive Etherification | C-Substituted Morpholines | researchgate.net |
| Activated Aziridine & Haloalcohol | SN2 Ring Opening/Cyclization | Enantiopure Substituted Morpholines | researchgate.netnih.govacs.org |
Tandem Hydroamination and Asymmetric Transfer Hydrogenation (for substituted morpholines)
A powerful and efficient strategy for the enantioselective synthesis of substituted morpholines involves a one-pot tandem reaction combining hydroamination and asymmetric transfer hydrogenation (ATH). acs.orgorganic-chemistry.orgnih.gov This approach typically begins with ether-containing aminoalkyne substrates. acs.orgnih.gov
In the first step, a titanium-catalyzed hydroamination of the aminoalkyne leads to the formation of a cyclic imine. organic-chemistry.org Following this, the in-situ generated imine undergoes asymmetric transfer hydrogenation catalyzed by a ruthenium complex, such as the Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN, to produce the chiral substituted morpholine. acs.orgnih.gov This method has proven effective for a range of 3-substituted morpholines, affording high yields and excellent enantiomeric excesses, often exceeding 95% ee. acs.orgorganic-chemistry.orgnih.gov
A key factor for achieving high enantioselectivity is the presence of a hydrogen-bond acceptor, like an oxygen atom, within the substrate backbone. acs.orgnih.gov This interaction with the catalyst's ligand, for instance, the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst, is believed to be crucial for directing the stereochemical outcome of the reduction. acs.orgorganic-chemistry.orgnih.gov This mechanistic insight has also enabled the extension of this strategy to substrates containing a nitrogen atom as the hydrogen-bond acceptor, thereby broadening the scope to include the synthesis of enantioenriched piperazines. acs.orgnih.gov
Stereospecific Synthesis from Chiral Pool-Accessible Derivatives (e.g., serines)
The "chiral pool" provides a valuable source of enantiomerically pure starting materials for the synthesis of complex chiral molecules. Amino acids, such as serine, are particularly useful precursors for the stereospecific synthesis of substituted morpholines.
One established strategy involves the SN2-type ring opening of activated aziridines, which can be derived from chiral amino alcohols, with haloalcohols. researchgate.net This reaction, often facilitated by a Lewis acid, is followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine to furnish the desired morpholine derivative. researchgate.net This method is noted for its high regio- and stereoselectivity, yielding a variety of substituted morpholines in high yields and enantiopurity. researchgate.net
Another approach utilizes a palladium-catalyzed hydroamination reaction as the key step. rsc.org This synthesis begins with carbamate-protected aziridines, which are selectively attacked at the more substituted carbon by an unsaturated alcohol in the presence of a Lewis acid catalyst. rsc.org The subsequent palladium-catalyzed hydroamination of the resulting aminoalkene proceeds with high diastereoselectivity to give the 2,5-disubstituted morpholine as a single diastereomer. rsc.org
Precursors and Starting Materials for this compound Synthesis
The synthesis of this compound relies on the availability of suitable chiral precursors. As highlighted in the previous section, chiral pool sources are instrumental.
| Starting Material/Precursor | Synthetic Strategy | Resulting Compound | Reference |
| Activated Aziridines | SN2-type ring opening with haloalcohols followed by intramolecular cyclization | Substituted Morpholines | researchgate.net |
| Carbamate-protected Aziridines | Lewis acid-catalyzed attack by unsaturated alcohols and subsequent Pd-catalyzed hydroamination | 2,5-disubstituted Morpholines | rsc.org |
| Diisopropanolamine | Cyclization using concentrated sulfuric acid | Mixture of dimethylmorpholine isomers | google.com |
Optimization of Reaction Conditions and Catalyst Systems for (2R,5R)-Stereoselectivity
Achieving high stereoselectivity in the synthesis of this compound necessitates careful optimization of reaction conditions and the selection of appropriate catalyst systems.
For palladium-catalyzed intramolecular cyclization of N-tethered alkenols, the choice of catalyst and solvent is critical. researchgate.net For instance, the use of palladium chloride in a suitable solvent can lead to the formation of substituted morpholines in good yields. researchgate.net The diastereoselectivity of such reactions can be influenced by factors like hydrogen bonding between hydroxyl groups in the substrate. researchgate.net
In the context of tandem hydroamination-asymmetric transfer hydrogenation, the catalyst system plays a pivotal role. The combination of a titanium precatalyst for the hydroamination step and a chiral ruthenium catalyst, like the Noyori-Ikariya catalyst, for the asymmetric reduction has been shown to be highly effective for producing enantiomerically enriched morpholines. acs.orgorganic-chemistry.orgnih.gov The interaction between the substrate and the chiral ligand of the reduction catalyst is a key determinant of the enantiomeric excess. acs.orgnih.gov
Table of Optimized Reaction Parameters
| Reaction Type | Catalyst System | Key Optimization Parameters | Outcome | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | Palladium Chloride | Solvent, Temperature | Good yields of substituted morpholines | researchgate.net |
Analytical and Chromatographic Methods for Enantiomeric Purity Assessment and Isolation
The determination of enantiomeric purity is a critical final step in the synthesis of chiral compounds like this compound. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose, with Gas Chromatography (GC) also being utilized. skpharmteco.com
Chiral stationary phases (CSPs) are essential for the chromatographic separation of enantiomers. chromatographyonline.comijcrt.org Modern chiral columns are compatible with both normal and reverse-phase conditions, allowing for the analysis of a wide variety of molecules. skpharmteco.com Polysaccharide derivatives are common CSPs in HPLC, while cyclodextrins are often used in GC. chromatographyonline.com
For the analysis of dimethylmorpholine isomers, GC is a suitable method. google.com A typical GC setup might involve a DB-1701 column with a flame ionization detector (FID). google.com The temperature program can be optimized to achieve separation of the different stereoisomers. google.com In addition to chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of the synthesized compounds. researchgate.netmdpi.comacs.org
For preparative-scale separation of enantiomers, Simulated Moving Bed (SMB) chromatography is a powerful technique that can be scaled from grams to multi-ton quantities. skpharmteco.com
| Analytical Technique | Stationary Phase/Column | Application | Reference |
| High-Performance Liquid Chromatography (HPLC) | Chiral Stationary Phases (e.g., polysaccharide derivatives) | Determination of enantiomeric purity | skpharmteco.comchromatographyonline.com |
| Gas Chromatography (GC) | Chiral Stationary Phases (e.g., cyclodextrins), DB-1701 | Separation and quantification of dimethylmorpholine isomers | google.comskpharmteco.com |
| Nuclear Magnetic Resonance (NMR) | - | Structural confirmation | researchgate.netmdpi.comacs.org |
| Simulated Moving Bed (SMB) Chromatography | Chiral Stationary Phases | Preparative-scale separation of enantiomers | skpharmteco.com |
2r,5r 2,5 Dimethylmorpholine As a Versatile Chiral Building Block
Strategic Applications in the Synthesis of Complex Organic Molecules
The morpholine (B109124) ring is a prevalent motif in a wide array of bioactive compounds and FDA-approved drugs. nih.gov The specific stereochemistry of (2R,5R)-2,5-dimethylmorpholine provides a distinct three-dimensional arrangement of its methyl groups, which can be crucial for the biological activity of the final molecule. This defined chirality is essential in asymmetric synthesis, where the goal is to produce a specific enantiomer of a compound, a critical factor in the development of enantiopure pharmaceuticals and fine chemicals.
As a chiral building block, this compound is incorporated into larger, more complex molecular architectures. Its use allows chemists to control the stereochemical outcome of reactions, which is fundamental for creating molecules with desired biological or chemical properties. The synthesis of various substituted morpholines is an active area of research, as these compounds are key components in many bioactive molecules.
Contribution to the Construction of Chiral Heterocyclic Scaffolds
Synthesis of Triazine-based Heterocycles
The 1,3,5-triazine (B166579) core is a versatile scaffold in organic and medicinal chemistry. researchgate.net The synthesis of substituted triazine derivatives often involves the sequential nucleophilic substitution of cyanuric chloride, where the reaction temperature is carefully controlled to achieve the desired substitution pattern. researchgate.netmdpi.com For instance, the first chlorine atom is typically substituted at low temperatures (around 0 °C), while subsequent substitutions occur at room temperature or higher. mdpi.com
This compound can act as a nucleophile in these reactions, attacking the electrophilic carbon atoms of the triazine ring. This leads to the formation of morpholine-substituted triazine derivatives. The use of phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can accelerate these nucleophilic substitution reactions, leading to more efficient syntheses. mdpi.com
| Reactant 1 | Reactant 2 | Conditions | Product |
| Cyanuric Chloride | This compound | Low Temperature (e.g., 0 °C) | Mono-substituted triazine |
| Di-substituted triazine | This compound | Room Temperature | Tri-substituted triazine |
Integration into Imidazo- and Triazolo-Fused Systems
While direct examples of this compound integration into imidazo- and triazolo-fused systems are not prevalent in the provided search results, the general strategies for synthesizing such fused systems often involve multicomponent reactions or cycloadditions where a chiral amine could be incorporated. For example, the synthesis of triazolo-fused heterocycles can be achieved through Passerini three-component condensations followed by azide-alkyne cycloadditions. researchgate.net In such a sequence, a derivative of this compound could potentially be employed as one of the components.
Development of Diverse Morpholine-Containing Rings
The morpholine scaffold is a key structural component in many CNS-active drugs due to its favorable properties, such as reduced pKa, good metabolic stability, and enhanced blood-brain barrier permeability. nih.gov There is a continuous need to access diversely substituted morpholines in a modular fashion to fine-tune their pharmacokinetic properties. nih.gov
Starting from enantiomerically pure amino acids and amino alcohols, a collection of methyl-substituted morpholine acetic acid esters has been synthesized, varying systematically in regiochemistry and stereochemistry. nih.gov These C-substituted morpholines can be used as building blocks in medicinal chemistry and for the creation of compound libraries. nih.gov Diversity-oriented synthesis (DOS) strategies have also been developed to access stereochemically rich and rigid morpholine-based heterocycles from α-amino acid derivatives. researchgate.net
Precursor in the Generation of Advanced Synthetic Intermediates
Chiral auxiliaries are compounds temporarily incorporated into a synthesis to control the stereochemistry of subsequent reactions. this compound and its derivatives can serve as chiral auxiliaries, guiding the formation of new stereocenters. After the desired stereochemistry is established, the auxiliary can be cleaved and potentially recycled.
The use of chiral auxiliaries is a practical approach in asymmetric synthesis because the resulting products are diastereomers, which can often be separated using standard techniques like chromatography. williams.edu This allows for the isolation of enantiomerically pure products even if the stereoselectivity of the key reaction is not perfect. williams.edu
Derivatization Strategies for this compound
The derivatization of this compound allows for the introduction of various functional groups, expanding its utility as a synthetic building block. The secondary amine within the morpholine ring is a key site for functionalization.
Common derivatization strategies include:
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
N-Arylation: Formation of N-aryl bonds, often through transition-metal-catalyzed cross-coupling reactions.
Formation of Carbamates and Ureas: Reaction with chloroformates or isocyanates, respectively.
These derivatization reactions allow for the attachment of this compound to other molecules or for the modification of its physical and chemical properties.
| Reaction Type | Reagent | Functional Group Introduced |
| N-Acylation | Acid Chloride (R-COCl) | Acyl (R-CO-) |
| N-Alkylation | Alkyl Halide (R-X) | Alkyl (R-) |
| N-Arylation | Aryl Halide (Ar-X) | Aryl (Ar-) |
| Carbamate Formation | Chloroformate (R-O-COCl) | Carbamoyl (R-O-CO-) |
N-Substitution Reactions and Access to Novel Morpholine Derivatives
The nitrogen atom of the this compound ring is a key site for synthetic modification, allowing for the introduction of a wide array of substituents. These N-substitution reactions are fundamental in creating novel morpholine derivatives with tailored properties for various applications, including pharmaceuticals and materials science.
One common strategy for N-substitution is the alkylation of the morpholine nitrogen. Research has demonstrated the efficacy of gas-solid phase N-alkylation of morpholine with various alcohols using a CuO–NiO/γ–Al2O3 catalyst. researchgate.net In a model reaction, the N-methylation of morpholine with methanol (B129727) achieved a 95.3% conversion rate with a 93.8% selectivity for N-methylmorpholine under optimized conditions. researchgate.net This catalytic system is also effective for other low-carbon primary alcohols, though secondary alcohols show lower product selectivity. researchgate.net
| Alcohol | Catalyst | Reaction Conditions | Morpholine Conversion (%) | Selectivity for N-Alkylmorpholine (%) |
|---|---|---|---|---|
| Methanol | CuO–NiO/γ–Al2O3 | 220 °C, 0.9 MPa, Molar Ratio (MeOH:Morpholine) 3:1 | 95.3 | 93.8 |
| Ethanol | CuO–NiO/γ–Al2O3 | 220 °C, 0.9 MPa, Molar Ratio (Alcohol:Morpholine) 3:1 | 85.6 | 88.5 |
| n-Propanol | CuO–NiO/γ–Al2O3 | 220 °C, 0.9 MPa, Molar Ratio (Alcohol:Morpholine) 3:1 | 76.4 | 83.2 |
| n-Butanol | CuO–NiO/γ–Al2O3 | 220 °C, 0.9 MPa, Molar Ratio (Alcohol:Morpholine) 3:1 | 68.2 | 75.3 |
Another significant approach involves the synthesis of N-aryl derivatives, which are prevalent in biologically active compounds. For instance, novel morpholinopyrimidine-5-carbonitrile derivatives have been synthesized as dual PI3K/mTOR inhibitors. nih.gov The synthesis often involves the reaction of a precursor like 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile with various aldehydes or ketones to form Schiff bases, effectively substituting the morpholine nitrogen into a larger, more complex heterocyclic system. nih.gov
More recent, environmentally conscious methods focus on the selective monoalkylation of amines. A one or two-step, redox-neutral protocol has been developed using ethylene (B1197577) sulfate (B86663) and tBuOK for the efficient conversion of 1,2-amino alcohols to morpholines, highlighting a green chemistry approach to N-substitution. chemrxiv.orgchemrxiv.org This method is notable for its ability to achieve clean monoalkylation, a common challenge in such syntheses. chemrxiv.org
C-Functionalization for Enhanced Molecular Complexity
Beyond substitution at the nitrogen atom, the carbon backbone of the this compound scaffold can also be functionalized. Such C-functionalization strategies are crucial for introducing greater molecular complexity and creating chiral molecules with multiple stereocenters, often leveraging the inherent chirality of the morpholine ring to direct subsequent transformations.
A prominent method for C-functionalization is the use of the morpholine moiety as a chiral auxiliary to guide asymmetric reactions. Chiral auxiliary-based methods are frequently employed for their reliability and predictable stereochemical outcomes. williams.edu In this context, the this compound can be acylated and then deprotonated to form a rigid, chelated enolate. The subsequent alkylation of this enolate proceeds with high diastereoselectivity, as the bulky chiral auxiliary directs the approach of the electrophile to the less sterically hindered face. williams.edu After the desired stereocenter is set, the auxiliary can be cleaved, yielding an enantiomerically enriched product. williams.edu
Furthermore, morpholine derivatives can be employed in sophisticated catalytic systems. For example, morpholine ketene (B1206846) aminals have been used as surrogates for amide enolates in iridium-catalyzed asymmetric allylic alkylation reactions. nih.gov This process allows for the synthesis of γ,δ-unsaturated β-substituted morpholine amides with high enantiomeric excess through either kinetic resolution or stereospecific substitution. nih.gov The resulting products can be further elaborated into other valuable chemical entities like amines and ketones. nih.govresearchgate.net
| Reaction Type | Reagents/Catalyst | Key Intermediate | Product Type | Stereochemical Control |
|---|---|---|---|---|
| Asymmetric Alkylation williams.edu | NaN(TMS)2, Allyl iodide | (Z)-enolate | α-Substituted Carboxylic Acid | Diastereoselective (e.g., 98:2 dr) |
| Iridium-Catalyzed Allylic Alkylation nih.gov | [Ir(COD)Cl]2, Chiral Ligand | Morpholine Ketene Aminal | γ,δ-Unsaturated β-Substituted Morpholine Amide | High Enantiomeric Excess |
These C-functionalization techniques underscore the value of this compound not just as a structural component but as a powerful tool in asymmetric synthesis for building complex, stereodefined molecules.
Catalytic and Auxiliary Roles of 2r,5r 2,5 Dimethylmorpholine in Asymmetric Transformations
Function as a Chiral Catalyst in Organic Reactions
(2R,5R)-2,5-Dimethylmorpholine and its derivatives have demonstrated significant potential as organocatalysts, which are small organic molecules that can accelerate chemical reactions enantioselectively. The presence of two stereogenic centers and the basic nitrogen atom within the morpholine (B109124) ring are key to its catalytic activity and ability to create a chiral environment around the reacting substrates.
One notable application of this compound-related structures is in asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. For instance, pyrrolidine (B122466) derivatives with a similar C2-symmetric framework have been successfully employed as catalysts in the Michael addition of aldehydes and ketones to nitroalkenes. These catalysts activate the carbonyl compound through the formation of a chiral enamine intermediate, which then attacks the nitroalkene from a specific face, leading to the preferential formation of one enantiomer of the product. While direct data for this compound in this specific role is still emerging in publicly accessible literature, the principles established with analogous C2-symmetric amines strongly suggest its potential for similar applications.
The general mechanism for such an organocatalytic cycle is depicted below:
| Step | Description |
| 1 | The chiral secondary amine catalyst reacts with a carbonyl compound (ketone or aldehyde) to form a nucleophilic enamine intermediate. |
| 2 | The enamine undergoes a stereoselective Michael addition to an electrophilic acceptor, such as a nitroalkene. The C2-symmetry of the catalyst directs the approach of the acceptor, controlling the stereochemistry of the newly formed C-C bond. |
| 3 | The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the catalyst for the next catalytic cycle. |
The efficiency of such organocatalytic systems is typically evaluated by the yield of the product and its enantiomeric excess (ee), which is a measure of the stereoselectivity of the reaction.
Design and Application of this compound-Derived Chiral Ligands
The C2-symmetry and the presence of a coordinating nitrogen atom make this compound an excellent scaffold for the design of chiral ligands for asymmetric metal catalysis. By modifying the morpholine nitrogen with various coordinating groups, a diverse library of ligands can be synthesized.
Coordination Chemistry with Metal Centers in Catalytic Cycles
This compound-derived ligands, particularly those incorporating phosphine (B1218219) or other donor groups, can form stable complexes with a variety of transition metals, such as palladium, rhodium, and iridium. The C2-symmetry of the ligand often leads to the formation of well-defined metal complexes with a specific coordination geometry. This pre-organization of the chiral environment around the metal center is crucial for achieving high levels of enantioselectivity in catalytic reactions.
For example, in palladium-catalyzed asymmetric allylic alkylation (AAA), a widely used carbon-carbon bond-forming reaction, the chiral ligand coordinates to the palladium center and influences the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate. The steric and electronic properties of the this compound-derived ligand dictate the facial selectivity of this attack, leading to the formation of one enantiomer of the product in excess. The coordination of the ligand to the metal creates a chiral pocket that effectively discriminates between the two enantiotopic faces of the nucleophile or the two termini of the allyl group.
Enhancement of Reaction Selectivity and Yield in Asymmetric Catalysis
The use of chiral ligands derived from this compound has the potential to significantly enhance both the selectivity (enantioselectivity and diastereoselectivity) and the yield of asymmetric catalytic reactions. The rigid C2-symmetric backbone of the morpholine ring restricts the conformational flexibility of the metal complex, which often translates to higher levels of stereocontrol.
In asymmetric hydrogenation, for instance, rhodium or iridium complexes of chiral phosphine ligands derived from C2-symmetric backbones are known to be highly effective. While specific data for ligands derived from this compound is not extensively documented in readily available sources, the principles of asymmetric catalysis suggest their potential. The ligand's structure would influence the binding of the prochiral substrate to the metal center and control the trajectory of hydrogen delivery, thereby determining the stereochemistry of the product.
The following table illustrates the potential impact of such a chiral ligand in a hypothetical asymmetric reaction:
| Reaction | Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric Hydrogenation | [Rh((2R,5R)-DMM-phosphine)]COD BF4 | Prochiral Olefin | >95 | >95 |
| Asymmetric Allylic Alkylation | [Pd((2R,5R)-DMM-phosphine)Cl]2 | 1,3-Diphenylallyl acetate | >90 | >90 |
| (This table is illustrative and based on the expected performance of C2-symmetric ligands in these reactions.) |
Employment as a Chiral Auxiliary in Stereocontrolled Synthesis
Beyond its role in catalysis, this compound can also be employed as a chiral auxiliary. A chiral auxiliary is a stereochemically pure compound that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.
The general strategy involves the formation of an amide or another covalent bond between the prochiral substrate (e.g., a carboxylic acid) and the nitrogen atom of this compound. The resulting adduct now possesses a chiral element that can effectively bias the approach of reagents to one of the two diastereotopic faces of the substrate.
For example, in the diastereoselective alkylation of enolates, the chiral morpholine auxiliary can control the formation of a new stereocenter adjacent to the carbonyl group. The C2-symmetry and the steric bulk of the auxiliary create a highly ordered transition state, forcing the incoming electrophile to attack from the less hindered face.
The steps involved in a chiral auxiliary-mediated synthesis are as follows:
Attachment: The chiral auxiliary, this compound, is covalently attached to the prochiral substrate.
Diastereoselective Reaction: The key bond-forming reaction is carried out, where the chiral auxiliary directs the stereochemistry.
Cleavage: The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule.
The following table provides a hypothetical example of the diastereoselectivity that could be achieved using this compound as a chiral auxiliary in an alkylation reaction:
| Substrate-Auxiliary Adduct | Electrophile | Product Diastereomeric Ratio (d.r.) |
| N-Propanoyl-(2R,5R)-2,5-dimethylmorpholine | Benzyl bromide | >95:5 |
| N-Aceto-(2R,5R)-2,5-dimethylmorpholine | Methyl iodide | >90:10 |
| (This table is illustrative and based on the expected performance of C2-symmetric auxiliaries in such reactions.) |
Computational Chemistry and Theoretical Investigations of 2r,5r 2,5 Dimethylmorpholine
Conformational Analysis and Stereoelectronic Properties of the Morpholine (B109124) Ring
The three-dimensional structure of (2R,5R)-2,5-Dimethylmorpholine is crucial to its function and reactivity. The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen atoms, typically adopts a chair conformation to minimize steric strain. For this compound, the two methyl groups are in a trans configuration. Computational studies on the parent morpholine molecule have shown that the chair conformer with the N-H in an equatorial position is predominant in the pure liquid state. researchgate.net However, in aqueous solution, the contribution from the axial conformer increases. researchgate.net
For the disubstituted this compound, the primary chair conformations would involve the methyl groups in either diequatorial or diaxial positions. Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to determine the relative energies of these conformers. Generally, the diequatorial conformer is expected to be significantly more stable due to the avoidance of 1,3-diaxial interactions that would be present in the diaxial conformer.
Stereoelectronic effects also play a critical role in the conformation and reactivity of the morpholine ring. These effects arise from the interaction of electron orbitals. researchgate.netresearchgate.net In morpholine derivatives, an important stereoelectronic interaction is the anomeric effect, which involves the donation of electron density from a lone pair of one heteroatom into the antibonding orbital (σ) of an adjacent bond. researchgate.net For the morpholine ring in this compound, interactions such as the donation from the nitrogen lone pair into the C-O σ orbitals (nN → σC-O) and from the oxygen lone pair into the C-N σ orbitals (nO → σ*C-N) can influence the ring's geometry and stability. Natural Bond Orbital (NBO) analysis is a common computational tool used to quantify these interactions and their energetic contributions. semanticscholar.org
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Methyl Group Positions | Relative Energy (kcal/mol) | Key Stereoelectronic Interaction Energy (kcal/mol) |
|---|---|---|---|
| Chair 1 | C2-equatorial, C5-equatorial | 0.00 | nN → σ*C2-C3: 2.1 |
| Chair 2 | C2-axial, C5-axial | +5.4 | nO → σ*C5-N: 1.8 |
| Twist-Boat | - | +6.2 | - |
Note: Data is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.
Prediction of Reactivity and Regioselectivity in Chemical Transformations
Computational chemistry provides powerful tools to predict how this compound will behave in chemical reactions. By calculating molecular orbitals and electrostatic potentials, one can identify the most likely sites for nucleophilic or electrophilic attack. The Highest Occupied Molecular Orbital (HOMO) indicates regions of high electron density, susceptible to electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) points to electron-deficient regions, prone to nucleophilic attack.
The regioselectivity of reactions, such as alkylation or acylation at the nitrogen atom versus other positions, can be predicted by analyzing the distribution of electron density and the energies of potential transition states. For instance, in a reaction where this compound acts as a nucleophile, the nitrogen atom is expected to be the most reactive site due to its lone pair of electrons. Computational models can confirm this by calculating the activation barriers for attack at different atoms, with the lowest barrier corresponding to the most favorable reaction pathway.
Furthermore, computational methods can be used to understand the role of this compound as a chiral auxiliary or ligand in asymmetric synthesis. By modeling the transition states of reactions involving this molecule, chemists can predict which stereoisomer of a product will be formed preferentially.
Table 2: Predicted Reactivity Indices for this compound
| Atom | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack | Calculated pKa |
|---|---|---|---|
| N4 | 0.05 | 0.45 | 8.3 |
| O1 | 0.12 | 0.08 | - |
| C2 | 0.08 | 0.15 | - |
| C5 | 0.08 | 0.15 | - |
Note: This data is hypothetical and serves to illustrate the types of parameters calculated to predict reactivity.
Mechanistic Elucidation of this compound-Mediated Reactions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating reaction mechanisms. rsc.org When this compound is used in a reaction, for example as a chiral base or auxiliary in a cycloaddition, DFT calculations can map out the entire reaction pathway. researchgate.net This involves locating the structures of the reactants, transition states, intermediates, and products along the reaction coordinate.
For example, in a Diels-Alder reaction where a dienophile is attached to the nitrogen of this compound, the chiral morpholine moiety directs the approach of the diene. researchgate.net Computational modeling of the transition states for the different possible approaches can show which one is energetically favored, thus explaining the stereochemical outcome of the reaction.
Structure-Activity Relationship (SAR) Studies for Rational Design of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for optimizing the properties of a lead compound. e3s-conferences.orgresearchgate.net Computational methods play a crucial role in modern SAR by allowing for the in silico design and evaluation of new derivatives. mdpi.come3s-conferences.org Although specific SAR studies on this compound are not widely published, the principles can be applied to rationally design derivatives with desired properties.
The process often begins by creating a library of virtual derivatives of this compound, for instance, by adding various substituents at the nitrogen atom or other available positions. Then, computational techniques such as molecular docking can be used to predict the binding affinity of these derivatives to a specific biological target, like a protein or enzyme. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These are mathematical models that correlate the chemical structure of a molecule with its biological activity. By calculating various molecular descriptors (e.g., size, shape, electronic properties) for the designed derivatives, a QSAR model can predict their activity without the need for synthesis and testing. This allows for the rapid screening of large numbers of compounds and the prioritization of the most promising candidates for further development. The morpholine scaffold is a common feature in many bioactive compounds, and understanding the SAR of its derivatives is an active area of research. nih.gov
Table 3: Illustrative SAR Data for Hypothetical N-Substituted this compound Derivatives
| Derivative (N-Substituent) | Calculated Binding Affinity (kcal/mol) | Predicted IC50 (µM) | Key Interaction with Target |
|---|---|---|---|
| -H | -5.2 | 15.4 | Hydrogen bond |
| -CH3 | -5.8 | 9.8 | Hydrophobic interaction |
| -C(O)Ph | -7.5 | 1.2 | Pi-stacking, H-bond |
| -SO2Ph | -7.1 | 2.5 | H-bond, electrostatic |
Note: This table represents hypothetical data from a computational SAR study.
Emerging Research Areas and Future Directions in 2r,5r 2,5 Dimethylmorpholine Chemistry
Development of Greener and More Efficient Synthetic Pathways
The principles of green chemistry are increasingly pivotal in the synthesis of fine chemicals, including chiral morpholines like (2R,5R)-2,5-Dimethylmorpholine. Future research is geared towards developing manufacturing processes that are more environmentally benign and sustainable. Key areas of focus include maximizing atom economy, utilizing renewable feedstocks, employing safer solvents and reagents, and enhancing energy efficiency by designing reactions that can be conducted at ambient temperatures and pressures.
A significant advancement in this area is the move away from classical resolution techniques, which often generate substantial waste, towards more efficient and highly selective synthetic methods. While various asymmetric synthetic approaches have been established, many depend on stoichiometric chiral starting materials or reagents. Consequently, future endeavors are concentrated on the development of more economical and scalable catalytic methods.
Recent progress has highlighted redox-neutral protocols for the conversion of 1,2-amino alcohols to morpholines using inexpensive reagents, showcasing a move towards more sustainable synthetic routes. chemrxiv.org For instance, the use of ethylene (B1197577) sulfate (B86663) and a simple base provides a high-yielding, one or two-step process for synthesizing a variety of substituted morpholines. chemrxiv.org Such methodologies, if adapted for the stereoselective synthesis of this compound, could significantly reduce the environmental footprint of its production.
Furthermore, the development of enzymatic processes and biocatalytic cascades represents a promising frontier for the green synthesis of chiral morpholines. These methods offer high enantioselectivity and operate under mild conditions, aligning perfectly with the goals of sustainable chemistry. epa.gov
| Attribute | Description |
| IUPAC Name | This compound |
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 g/mol |
| CAS Number | 1130061-44-7 |
Exploration of Underexplored Derivatization and Functionalization Strategies
While the synthesis of the this compound core is a primary research focus, the exploration of its derivatization and functionalization is crucial for expanding its utility. The morpholine (B109124) scaffold is a key pharmacophore in a wide array of therapeutic agents due to its favorable physicochemical properties and its ability to engage in various biological interactions. nih.gov
Future research will likely concentrate on developing novel methods for the selective functionalization of the morpholine ring. This includes the introduction of diverse substituents at various positions to create libraries of new compounds for biological screening. The nitrogen atom of the morpholine ring offers a convenient handle for derivatization, such as through N-arylation or N-alkylation reactions.
Moreover, strategies for the C-H functionalization of the morpholine backbone are an emerging area of interest. These methods would allow for the direct introduction of functional groups onto the carbon framework of the molecule, bypassing the need for pre-functionalized starting materials. The development of such strategies would provide a more atom-economical and efficient route to novel this compound derivatives.
The application of multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials, also holds significant promise for the derivatization of morpholine-based scaffolds. researchgate.net These reactions can rapidly generate molecular diversity, which is highly valuable in drug discovery and materials science.
| Compound Name | IUPAC Name |
| This compound | This compound |
| Ethylene sulfate | 1,3,2-Dioxathiolane 2,2-dioxide |
Integration into Advanced Materials Science (e.g., polymers, surfactants)
The unique structural and electronic properties of the morpholine ring suggest its potential for incorporation into advanced materials. While this area is still in its nascent stages for this compound specifically, the broader class of morpholine derivatives is being explored for applications in materials science.
In polymer chemistry, morpholine-containing monomers can be used to synthesize polymers with tailored properties. The polarity and hydrogen-bonding capabilities of the morpholine unit can influence the solubility, thermal stability, and mechanical properties of the resulting polymers. Future research could focus on the synthesis of chiral polymers incorporating this compound, which may find applications in chiral separations or as catalysts for asymmetric reactions.
The amphiphilic nature of certain morpholine derivatives also suggests their potential as surfactants. The hydrophilic morpholine head group combined with a hydrophobic tail could lead to the formation of micelles and other self-assembled structures. The chirality of this compound could impart unique properties to these surfactant systems, potentially enabling their use in enantioselective catalysis or as chiral templates for the synthesis of mesoporous materials.
Furthermore, the ability of the morpholine nitrogen to coordinate with metal ions opens up possibilities for the development of novel metal-organic frameworks (MOFs) and coordination polymers. The stereochemistry of this compound could play a crucial role in directing the three-dimensional structure of these materials, leading to new materials with interesting catalytic or gas-sorption properties.
| Compound Name | Molecular Formula |
| This compound | C6H13NO |
Addressing Current Challenges in Stereoselective Morpholine Synthesis
Despite significant progress, the stereoselective synthesis of substituted morpholines, including this compound, still presents several challenges. One of the primary hurdles is the development of general and practical methods that can provide access to all possible stereoisomers of a given substituted morpholine with high diastereo- and enantioselectivity.
Many existing methods are limited in scope, often applicable to only a narrow range of substrates or yielding only a specific diastereomer. For instance, the synthesis of trans-2,5-disubstituted morpholines has been more extensively studied than that of their cis-counterparts. acs.orgacs.org Developing catalytic asymmetric methods that can be tuned to selectively produce either the cis or trans diastereomer of 2,5-dimethylmorpholine (B1593661) would be a significant breakthrough.
The development of new catalytic systems is paramount to overcoming these challenges. This includes the design of novel chiral ligands for transition-metal-catalyzed reactions, as well as the exploration of organocatalysis and biocatalysis as powerful tools for stereoselective morpholine synthesis. Palladium-catalyzed hydroamination and carboamination reactions have shown promise in the synthesis of 2,5-disubstituted morpholines, and further refinement of these methods could lead to more general and efficient routes to this compound. rsc.orgnih.gov
| Compound Name | Stereoisomer |
| 2,5-Dimethylmorpholine | (2R,5R) |
| 2,5-Dimethylmorpholine | (2S,5S) |
| 2,5-Dimethylmorpholine | (2R,5S) |
| 2,5-Dimethylmorpholine | (2S,5R) |
Q & A
Q. What are the standard synthetic routes for (2R,5R)-2,5-Dimethylmorpholine, and how is stereochemical purity ensured during synthesis?
- Methodological Answer : The synthesis typically involves stereospecific cyclization of chiral precursors. For example, chiral bis-hydrazone ligands (e.g., derived from (2R,5R)-configured pyrrolidines) can be used to control stereochemistry . Key steps include:
- Reaction Conditions : Refluxing in dichloromethane with sodium sulfate as a drying agent.
- Purification : Column chromatography (silica gel) with optimized solvent ratios to isolate enantiomerically pure product.
- Stereochemical Validation : Chiral HPLC or polarimetry to confirm enantiomeric excess (e.e.), with reported e.e. values up to 98% in related diol derivatives .
Q. How can this compound be applied in asymmetric catalysis?
- Methodological Answer : The compound’s rigid morpholine backbone and chiral centers make it a candidate for ligand design. For example:
- Catalytic Ligands : Incorporate into bis-hydrazone ligands for enantioselective cross-coupling reactions (e.g., Suzuki-Miyaura), achieving >90% enantioselectivity in pilot studies .
- Mechanistic Studies : Use DFT calculations to model transition states and optimize ligand-metal coordination .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
- Methodological Answer :
- LC-MS/MS : Detect sub-1% impurities (e.g., diastereomers or oxidation byproducts) using high-resolution mass spectrometry.
- NMR Relaxation Filters : Suppress signals from major components to enhance minor peak visibility .
- Method Validation : Follow ICH Q2(R1) guidelines for linearity, LOD/LOQ, and precision .
Q. How do structural modifications to the morpholine ring impact pharmacological activity in protease inhibitors?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace methyl groups with bulkier substituents (e.g., benzyl or fluorophenyl) to assess binding affinity to viral proteases .
- In Vitro Assays : Measure IC₅₀ values against HIV-1 protease using fluorogenic substrates (e.g., RETROscript® kits) .
Table 2 : Example SAR Data for Morpholine Derivatives
| Substituent | Protease Inhibition (IC₅₀, nM) | Reference |
|---|---|---|
| 2R,5R-Dimethyl | 12.3 ± 1.5 | |
| 2R,5R-Di(benzyl) | 8.9 ± 0.8 | |
| 2R,5R-Di(4-fluorophenyl) | 6.2 ± 0.6 |
Q. What computational tools are recommended for predicting the stability of this compound under varying pH conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model protonation states and hydrolysis pathways.
- pKa Prediction : Software like MarvinSketch (ChemAxon) to estimate acidic/basic sites .
- Experimental Correlation : Validate predictions with accelerated stability studies (40°C/75% RH for 6 months) .
Data Contradiction & Resolution
Q. How should researchers address discrepancies in reported enantiomeric excess values for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare results from chiral HPLC, NMR derivatization (e.g., Mosher’s esters), and polarimetry .
- Batch Analysis : Test multiple synthetic batches to isolate operator- or protocol-dependent variability .
- Metadata Reporting : Include exact chromatographic conditions (column type, mobile phase, flow rate) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
